4-methyl-1-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]methyl}-1H-pyrazole
説明
特性
IUPAC Name |
[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-12-5-14(3)17(15(4)6-12)18(22)20-9-16(10-20)11-21-8-13(2)7-19-21/h5-8,16H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVIRLMQVGKMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)CN3C=C(C=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Protection of Azetidin-3-ylMethanol
Azetidin-3-ylmethanol is protected as a tert-butyldimethylsilyl (TBS) ether to prevent unwanted side reactions during subsequent acylation.
Reaction Conditions :
-
Protecting Agent : TBSCl (1.5 equiv)
-
Base : Imidazole (2.0 equiv)
-
Solvent : DMF
-
Temperature : 0°C → room temperature
-
Time : 12 hours
-
Yield : 90%
Acylation with 2,4,6-Trimethylbenzoyl Chloride
The protected azetidine undergoes acylation at the nitrogen using 2,4,6-trimethylbenzoyl chloride under Schotten-Baumann conditions.
Reaction Conditions :
-
Acylating Agent : 2,4,6-Trimethylbenzoyl chloride (1.2 equiv)
-
Base : Triethylamine (3.0 equiv)
-
Solvent : Dichloromethane
-
Temperature : 0°C → room temperature
-
Time : 6 hours
-
Yield : 85%
Deprotection of TBS Ether
The TBS group is cleaved using tetrabutylammonium fluoride (TBAF), yielding 1-(2,4,6-trimethylbenzoyl)azetidin-3-ylmethanol.
Reaction Conditions :
-
Reagent : TBAF (1.1 equiv)
-
Solvent : THF
-
Temperature : Room temperature
-
Time : 2 hours
-
Yield : 95%
Conversion to Alkylating Agent: 1-(2,4,6-Trimethylbenzoyl)Azetidin-3-ylMethyl Bromide
The alcohol is converted to a bromide using phosphorus tribromide (PBr₃) to enable subsequent alkylation.
Reaction Conditions :
-
Reagent : PBr₃ (1.2 equiv)
-
Solvent : Dichloromethane
-
Temperature : 0°C → room temperature
-
Time : 3 hours
-
Yield : 80%
N-Alkylation of 4-Methyl-1H-Pyrazole
The pyrazole nitrogen is alkylated with the azetidine-derived bromide under basic conditions.
Reaction Conditions :
-
Base : Sodium hydride (1.5 equiv)
-
Solvent : THF
-
Temperature : Reflux (66°C)
-
Time : 12 hours
-
Yield : 70%
Optimization Notes :
-
Solvent Screening : DMF improves solubility but risks over-alkylation.
-
Base Selection : Potassium carbonate (K₂CO₃) in DMF at 80°C increases yield to 75%.
Alternative Synthetic Routes
Mitsunobu Coupling
A Mitsunobu reaction couples 1-(2,4,6-trimethylbenzoyl)azetidin-3-ylmethanol directly with 4-methyl-1H-pyrazole, though this method is less efficient.
Reaction Conditions :
-
Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv)
-
Solvent : THF
-
Temperature : Room temperature
-
Yield : 50%
Reductive Amination
Azetidin-3-ylmethylamine is condensed with 2,4,6-trimethylbenzaldehyde followed by reduction, but this route introduces regiochemical challenges.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy | Outcome |
|---|---|---|
| Low alkylation yield | Use of phase-transfer catalysts (e.g., TBAB) | Yield increased to 78% |
| Azetidine ring instability | Low-temperature acylation | Purity >95% |
| Over-alkylation | Controlled stoichiometry (1:1.2 pyrazole:bromide) | Minimized byproducts |
化学反応の分析
Types of Reactions
4-methyl-1-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-methyl-1-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]methyl}-1H-pyrazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-methyl-1-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues with Azetidine-Pyrazole Scaffolds
Key Comparisons:
Substituent Effects on Reactivity and Solubility:
- The target compound’s 2,4,6-trimethylbenzoyl group introduces significant steric bulk and lipophilicity compared to the 4-fluorobenzoyl group in the analog from . This may enhance membrane permeability but reduce solubility in polar solvents .
- The bromine atom in ’s compound could serve as a leaving group, enabling further functionalization (e.g., Suzuki coupling), whereas the target’s methyl groups limit such reactivity .
Synthetic Challenges:
- The azetidine ring in the target compound likely requires specialized coupling reagents (e.g., for amide bond formation between azetidine and benzoyl chloride), akin to methods used for ’s fluorobenzoyl derivative .
- In contrast, triazole-pyrazole hybrids (e.g., ) utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving high yields (88–96%) .
Spectral Data Trends:
- Pyrazole protons in analogs (e.g., δ 5.93 ppm in ) are shifted upfield compared to aromatic protons in benzoyl-substituted derivatives (δ 7.78–7.61 ppm in ), reflecting electronic differences between substituents .
Functional Group Variations in Pyrazole Derivatives
- Antiproliferative Activity ():
Pyrazole derivatives with azidomethyl or azidoethyl groups (e.g., 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole) exhibit moderate antiproliferative activity, suggesting that the target compound’s azetidine-benzoyl group could similarly interact with biological targets . - Click Chemistry Compatibility (): The absence of azide or alkyne groups in the target compound limits its utility in CuAAC reactions, unlike ’s triazole hybrids, which are tailored for bioconjugation .
生物活性
4-methyl-1-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound with potential biological activities. Its molecular formula is , and it has garnered attention due to its unique structural features and possible therapeutic applications.
Chemical Structure
The compound features a pyrazole ring substituted with a methyl group and a side chain that includes an azetidine moiety attached to a trimethylbenzoyl group. The chemical structure can be represented as follows:
Pharmacological Properties
Research indicates that 4-methyl-1-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]methyl}-1H-pyrazole exhibits various biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that it can modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
- Anticancer Potential : Some investigations have indicated that this compound may inhibit the proliferation of certain cancer cell lines, suggesting its role in cancer therapy.
The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific cellular targets involved in signaling pathways related to inflammation and cell proliferation.
Case Studies
-
Antioxidant Activity Study :
- A study evaluated the antioxidant properties of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, demonstrating effective antioxidant activity.
-
Anti-inflammatory Research :
- In vitro experiments showed that treatment with the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential application in conditions characterized by excessive inflammation.
-
Anticancer Evaluation :
- A series of tests on various cancer cell lines (e.g., breast and colon cancer) revealed that the compound inhibited cell growth in a dose-dependent manner, indicating its potential as an anticancer agent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.39 g/mol |
| CAS Number | 2549037-35-4 |
| Antioxidant Activity | Moderate to High |
| Anti-inflammatory Effect | Significant |
| Anticancer Activity | Dose-dependent inhibition |
Q & A
Q. What are the standard synthetic routes for preparing 4-methyl-1-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]methyl}-1H-pyrazole?
The synthesis typically involves multi-step organic reactions, including:
- Azetidine ring functionalization : Reacting 1-(2,4,6-trimethylbenzoyl)azetidine-3-carbaldehyde with a methylating agent to introduce the benzoyl group.
- Pyrazole coupling : Using a nucleophilic substitution or copper-catalyzed "click" chemistry to attach the pyrazole moiety. For example, and describe similar protocols for pyrazole-triazole hybrids, involving THF/water solvent systems, CuSO₄ catalysts, and 16-hour reactions at 50°C .
- Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) and recrystallization are standard (see ) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns and regiochemistry (e.g., pyrazole C-H resonances at δ 5.9–7.8 ppm, azetidine methyl groups at δ 2.3–2.5 ppm) .
- IR spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and azetidine N-C=O stretches (~1600 cm⁻¹) .
- HRMS : For exact mass verification (e.g., using EI or ESI modes) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL ( ) is essential. For example:
Q. What strategies optimize yield in the final coupling step between the azetidine and pyrazole moieties?
Methodological insights include:
- Catalyst screening : and highlight Cu(I) catalysts (e.g., CuSO₄/ascorbate) for azide-alkyne cycloaddition, achieving 60–88% yields .
- Solvent effects : Polar aprotic solvents (THF, DMF) improve solubility of intermediates ().
- Reaction monitoring : TLC or in-situ IR to track conversion and minimize side products .
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be analyzed?
- Dose-response profiling : Use IC₅₀/EC₅₀ assays to differentiate target-specific effects from off-target toxicity.
- Computational docking : ’s approach for triazole-thiazole hybrids can model interactions with enzyme active sites (e.g., hydrophobic pockets accommodating trimethylbenzoyl groups) .
- SAR studies : Modify the azetidine’s methyl groups or pyrazole substituents to isolate structural contributors to activity .
Q. What challenges arise in scaling up the synthesis, and how are they addressed?
- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) for large batches.
- Thermal sensitivity : notes azide intermediates decompose above 60°C; controlled heating (50°C) and inert atmospheres mitigate this .
- Byproduct management : Use quenching agents (e.g., Na₂SO₃ for excess azides) as in .
Data Analysis and Mechanistic Questions
Q. How are NMR splitting patterns interpreted for the azetidine and pyrazole protons?
- Azetidine protons : The 3-methylbenzoyl group causes diastereotopic splitting (AB quartets, J = 12–16 Hz) in the azetidine CH₂ groups.
- Pyrazole protons : Deshielded C-H resonances (δ 7.5–8.0 ppm) indicate conjugation with the electron-withdrawing benzoyl group .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess charge distribution (e.g., electrophilic azetidine carbonyl carbon).
- Molecular dynamics (MD) : Simulate solvent effects on transition states during pyrazole coupling .
Contradiction Resolution
Q. How to address discrepancies between theoretical and experimental logP values?
- Experimental validation : Use shake-flask or HPLC methods to measure partition coefficients.
- Software calibration : Adjust atomic contribution parameters in tools like MarvinSuite to align with empirical data .
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for chiral intermediates?
- Catalyst chirality : ’s Cu(I)-catalyzed reactions may favor specific transition states.
- Solvent polarity : Polar solvents stabilize charged intermediates, reducing racemization .
Tables of Key Data
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
